molecular formula C5H6BrN3O3 B8016219 4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide

4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide

Cat. No.: B8016219
M. Wt: 236.02 g/mol
InChI Key: SVBLLTCHAASLDE-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide is a chemical compound with the molecular formula C5H5N3O3·HBr. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of amino and hydroxy groups on the pyrimidine ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide typically involves the reaction of 4-amino-2-hydroxy-5-pyrimidinecarboxylic acid with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process involves:

  • Dissolving 4-amino-2-hydroxy-5-pyrimidinecarboxylic acid in a suitable solvent.
  • Adding hydrobromic acid to the solution.
  • Stirring the mixture at a specific temperature until the reaction is complete.
  • Isolating the product by filtration or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality. The final product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of pyrimidine ketones or aldehydes.

    Reduction: Formation of pyrimidine amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The amino and hydroxy groups on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid: The parent compound without the hydrobromide salt.

    4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid ethyl ester: An ester derivative with different solubility and reactivity properties.

    4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid methyl ester: Another ester derivative with unique chemical properties.

Uniqueness

4-Amino-2-hydroxypyrimidine-5-carboxylic acid hydrobromide is unique due to the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity. This makes it particularly useful in specific chemical and biological applications where these properties are advantageous.

Properties

IUPAC Name

6-amino-2-oxo-1H-pyrimidine-5-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3.BrH/c6-3-2(4(9)10)1-7-5(11)8-3;/h1H,(H,9,10)(H3,6,7,8,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBLLTCHAASLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1C(=O)O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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